molecular formula C12H11FN2O2 B1361115 Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate CAS No. 866588-11-6

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Cat. No. B1361115
M. Wt: 234.23 g/mol
InChI Key: XYKNUKFAXFVJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 1A (120 g, 504 mmol) in ethanol (1200 mL) was added hydrazine monohydrate (25.7 mL, 529 mmol) slowly and the resulting reaction mixture was refluxed for 1 h. Reaction mixture was cooled to RT, poured into ice cold water, and the resultant solid dried under vacuum to afford Intermediate 1B (80 g, 67%). MS(ES): m/z=235 [M+H]+; 1H NMR (300 MHz, CDCl3) δ ppm 7.75 (m, 2H), 7.12 (m, 2H), 7.07 (s, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][CH:3]=1.O.[NH2:19][NH2:20]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:20][N:19]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
Name
Quantity
25.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
poured into ice cold water
CUSTOM
Type
CUSTOM
Details
the resultant solid dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.